Scaffold Positional Isomerism: 4-Carboxamide vs. 3-Carboxamide Metabolic Fate and Toxicity Divergence
The 5-methylisoxazole-4-carboxamide scaffold—exemplified by leflunomide and the target compound—undergoes metabolic N–O bond cleavage in the isoxazole ring, generating an active metabolite (teriflunomide-type) that inhibits DHODH and is associated with clinical liver toxicity and teratogenicity [1]. In direct contrast, the regioisomeric 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) resists N–O bond scission; its metabolism proceeds via peptide-bond hydrolysis, and UTL-5b does not inhibit DHODH in vitro [1]. Quantitatively, UTL-5 compounds exhibit lower acute toxicity than leflunomide/teriflunomide across multiple indices, and the liver toxicity of the 4-carboxamide scaffold is transformed into a liver-protective effect upon switching to the 3-carboxamide scaffold [1]. This scaffold-level differentiation is fundamental: the target compound, as a 4-carboxamide, inherits the N–O cleavage liability and DHODH-linked pharmacology, which cannot be replicated by 3-carboxamide analogs.
| Evidence Dimension | Metabolic pathway and resultant toxicity phenotype |
|---|---|
| Target Compound Data | 5-Methylisoxazole-4-carboxamide class: N–O bond cleaved → teriflunomide-type metabolite → DHODH inhibition → associated liver toxicity and teratogenicity |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxamide class (UTL-5 series): N–O bond not cleaved; peptide bond hydrolyzed; no DHODH inhibition; lower acute toxicity; liver-protective effect |
| Quantified Difference | Qualitative pathway switch; UTL-5 compounds demonstrate lower acute toxicity (LD₅₀ shift, magnitude not specified in the review) and conversion from liver-toxic to liver-protective phenotype |
| Conditions | In vitro metabolism assays and in vivo toxicity studies reviewed in Song et al., Curr Pharm Des, 2014 |
Why This Matters
For researchers designing SAR studies or selecting scaffold controls, substituting a 4-carboxamide with a 3-carboxamide congener will confound metabolic and toxicological readouts; the target compound must be used when 4-carboxamide-specific pharmacology is required.
- [1] Song Y, et al. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Curr Pharm Des. 2014;20(1):146-152. PMID: 23944378. View Source
